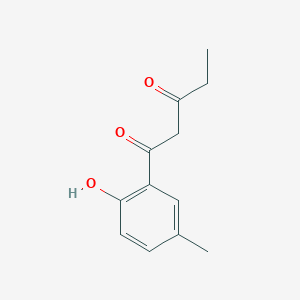![molecular formula C8H6O3 B11954923 8-Oxatricyclo[4.3.0.02,5]non-3-ene-7,9-dione CAS No. 3097-60-7](/img/structure/B11954923.png)
8-Oxatricyclo[4.3.0.02,5]non-3-ene-7,9-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Oxatricyclo[4.3.0.02,5]non-3-ene-7,9-dione is a chemical compound with the molecular formula C8H6O3 and a molecular weight of 150.135 g/mol . It is also known by its alternative name, bicyclo[2.2.0]hex-5-ene-2,3-dicarboxylic anhydride . This compound is characterized by its unique tricyclic structure, which includes an oxygen atom and two carbonyl groups.
Vorbereitungsmethoden
The synthesis of 8-Oxatricyclo[4.3.0.02,5]non-3-ene-7,9-dione typically involves the reaction of maleic anhydride with furan under specific conditions . The reaction is carried out in an inert solvent such as toluene, and the mixture is heated to reflux. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
8-Oxatricyclo[4.3.0.02,5]non-3-ene-7,9-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the ring structure.
Wissenschaftliche Forschungsanwendungen
8-Oxatricyclo[4.3.0.02,5]non-3-ene-7,9-dione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex polycyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of novel therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of 8-Oxatricyclo[4.3.0.02,5]non-3-ene-7,9-dione involves its interaction with specific molecular targets and pathways. The compound’s tricyclic structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
8-Oxatricyclo[4.3.0.02,5]non-3-ene-7,9-dione can be compared with other similar compounds, such as:
Bicyclo[2.2.0]hex-5-ene-2,3-dicarboxylic anhydride: This compound shares a similar tricyclic structure but differs in the position and nature of substituents.
Maleic anhydride: A simpler anhydride that serves as a precursor in the synthesis of this compound.
Furan derivatives: Compounds containing the furan ring, which is a key component in the synthesis of this compound.
Eigenschaften
CAS-Nummer |
3097-60-7 |
|---|---|
Molekularformel |
C8H6O3 |
Molekulargewicht |
150.13 g/mol |
IUPAC-Name |
8-oxatricyclo[4.3.0.02,5]non-3-ene-7,9-dione |
InChI |
InChI=1S/C8H6O3/c9-7-5-3-1-2-4(3)6(5)8(10)11-7/h1-6H |
InChI-Schlüssel |
UTFGPLWKZPCLCO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2C1C3C2C(=O)OC3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


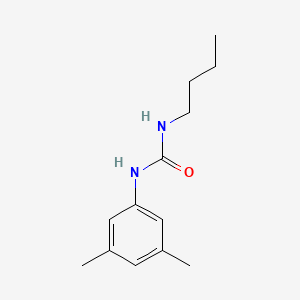
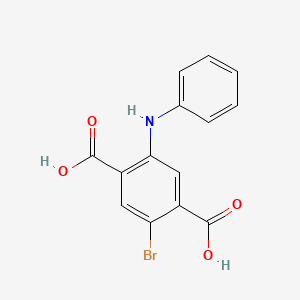

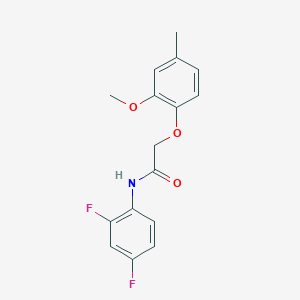

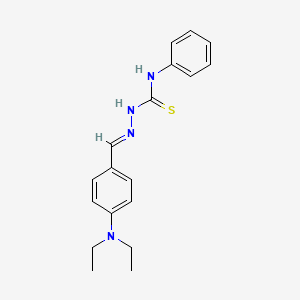
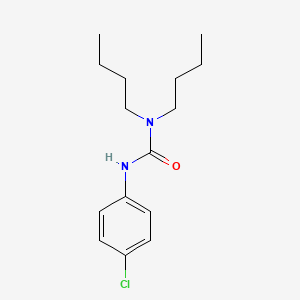
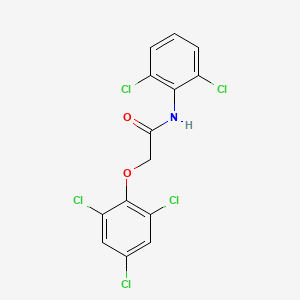

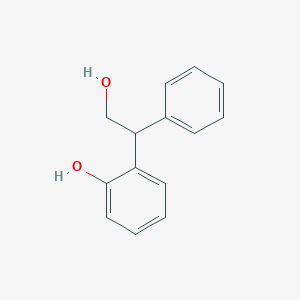
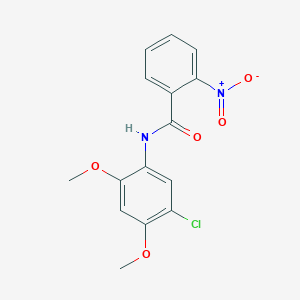

![2,2'-[Sulfonyldi(4,1-phenylene)]di(1H-isoindole-1,3(2H)-dione)](/img/structure/B11954931.png)
